Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- is a complex organic compound with the molecular formula and a molecular weight of 430.6 g/mol. This compound is primarily utilized in scientific research due to its potential pharmacological properties and structural characteristics that may allow for various applications in medicinal chemistry and drug development.
The compound can be sourced from chemical suppliers specializing in research chemicals. It is offered in high purity levels, typically around 95%, suitable for laboratory use. Suppliers such as BenchChem provide detailed specifications and availability for this compound.
This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the piperidine ring and the acetamide functional group further contributes to its potential bioactivity.
The synthesis of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- typically involves multi-step organic reactions. The synthesis may include:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity but are not specified in the available literature .
The molecular structure of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- features several key components:
The InChI Key for this compound is LRPMQFMQJGLXCI-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C(C)C)C(C)C.
Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- can undergo various chemical reactions typical of amides and thioethers:
These reactions are essential for understanding its reactivity profile in biological systems or synthetic applications .
The mechanism of action of Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- likely involves interaction with specific biological targets such as enzymes or receptors. Its structural features suggest potential inhibition of certain pathways related to cell growth or signaling.
The compound's physical properties include:
Key chemical properties include:
Relevant data on melting point, boiling point, or specific heat capacity are not provided but would be critical for practical applications .
Acetamide, N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]- has potential applications in various fields:
Further research is needed to explore its full range of applications and effectiveness in therapeutic contexts .
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7